molecular formula C22H16Cl2N2 B2790176 1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole CAS No. 306977-84-4

1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole

Cat. No.: B2790176
CAS No.: 306977-84-4
M. Wt: 379.28
InChI Key: PKRGXMYJXASSLM-BUHFOSPRSA-N
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Description

1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group and a styryl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors for the bromination step can enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is unique due to the presence of both the 2,6-dichlorobenzyl and styryl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2/c23-18-9-6-10-19(24)17(18)15-26-21-12-5-4-11-20(21)25-22(26)14-13-16-7-2-1-3-8-16/h1-14H,15H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRGXMYJXASSLM-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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